Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-[[[(3|A,5|A,6|A,7|A)-6-ethyl-3,7-dihydroxy-24-norcholan-23-yl]amino]carbonyl]-
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Overview
Description
Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-[[[(3|A,5|A,6|A,7|A)-6-ethyl-3,7-dihydroxy-24-norcholan-23-yl]amino]carbonyl]- is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its benzenesulfonamide core, which is substituted with a tert-butyl group and a norcholan-23-yl moiety. It has been studied for its potential use in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-[[[(3|A,5|A,6|A,7|A)-6-ethyl-3,7-dihydroxy-24-norcholan-23-yl]amino]carbonyl]- involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-[[[(3|A,5|A,6|A,7|A)-6-ethyl-3,7-dihydroxy-24-norcholan-23-yl]amino]carbonyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce amines. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor, particularly for carbonic anhydrase IX, which is overexpressed in many solid tumors . This makes it a promising candidate for the development of anticancer agents .
In medicine, Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-[[[(3|A,5|A,6|A,7|A)-6-ethyl-3,7-dihydroxy-24-norcholan-23-yl]amino]carbonyl]- has been investigated for its antimicrobial properties. It has shown significant activity against various bacterial strains, making it a potential candidate for the development of new antibiotics . In industry, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-[[[(3|A,5|A,6|A,7|A)-6-ethyl-3,7-dihydroxy-24-norcholan-23-yl]amino]carbonyl]- involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase IX, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition disrupts the pH balance within tumor cells, leading to cell death .
Comparison with Similar Compounds
Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-[[[(3|A,5|A,6|A,7|A)-6-ethyl-3,7-dihydroxy-24-norcholan-23-yl]amino]carbonyl]- can be compared to other benzenesulfonamide derivatives, such as 4-tert-butyl-2,6-dimethylbenzene-1-sulfonamide . While both compounds share a similar core structure, the presence of the norcholan-23-yl moiety in the former provides unique properties and applications .
Other similar compounds include heteroaromatic-based benzenesulfonamide derivatives, which have been studied for their antiviral activity against H5N1 influenza A virus . These compounds differ in their core structure and functional groups, leading to different biological activities and applications .
Properties
Molecular Formula |
C36H58N2O5S |
---|---|
Molecular Weight |
630.9 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-3-[(3R)-3-[(3S,5R,6R,7R,8R,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]urea |
InChI |
InChI=1S/C36H58N2O5S/c1-8-26-30-21-24(39)15-18-36(30,7)29-16-19-35(6)27(13-14-28(35)31(29)32(26)40)22(2)17-20-37-33(41)38-44(42,43)25-11-9-23(10-12-25)34(3,4)5/h9-12,22,24,26-32,39-40H,8,13-21H2,1-7H3,(H2,37,38,41)/t22-,24+,26-,27-,28+,29+,30-,31-,32-,35-,36-/m1/s1 |
InChI Key |
SJKLCUGQVVYDCX-YNNXSQSESA-N |
Isomeric SMILES |
CC[C@@H]1[C@H]2C[C@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCNC(=O)NS(=O)(=O)C5=CC=C(C=C5)C(C)(C)C)C)C)O |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCNC(=O)NS(=O)(=O)C5=CC=C(C=C5)C(C)(C)C)C)C)O |
Origin of Product |
United States |
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